REACTION_CXSMILES
|
N.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][C:11]2[C:12]([NH:26][C:27]3[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=3)=[N:13][C:14]([N:17]=CN(C(C)C)C(C)C)=[N:15][CH:16]=2)=[CH:5][CH:4]=1.NC1N=C(N)C(C#CC2C=CC(Cl)=CC=2)=CN=1>>[NH2:17][C:14]1[N:13]=[C:12]([NH:26][C:27]2[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=2)[C:11]([C:10]#[C:9][C:6]2[CH:5]=[CH:4][C:3]([Cl:2])=[CH:8][CH:7]=2)=[CH:16][N:15]=1
|
Name
|
product
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxyanilino)pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C#CC=1C(=NC(=NC1)N=CN(C(C)C)C(C)C)NC1=CC=C(C=C1)O
|
Name
|
2,4-diamino-5-(4-chlorophenylethynyl)pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)N)C#CC1=CC=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled bomb contents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated with ice cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=N1)NC1=CC=C(C=C1)O)C#CC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |